N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 2,4-dimethylphenyl and 9-ethyl groups further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 9-ethyl group: This step may involve alkylation reactions using ethylating agents.
Attachment of the 2,4-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, altering their activity. The dibenzo[c,e][1,2]thiazine core may play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the 9-ethyl group.
N-(2,4-dimethylphenyl)-2-(9-methyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Contains a 9-methyl group instead of 9-ethyl.
Uniqueness
The presence of the 9-ethyl group and the specific substitution pattern on the aromatic rings make N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide unique. These structural features may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-18-10-12-22-20(14-18)19-7-5-6-8-23(19)30(28,29)26(22)15-24(27)25-21-11-9-16(2)13-17(21)3/h5-14H,4,15H2,1-3H3,(H,25,27) |
InChI Key |
OLPWJXFZZBVPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.